molecular formula C12H15NO2S B1620991 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid CAS No. 83690-82-8

2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid

Cat. No. B1620991
CAS RN: 83690-82-8
M. Wt: 237.32 g/mol
InChI Key: XTLKRSWKWLNJDS-UHFFFAOYSA-N
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Description

2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid, or PETC, is an organic compound commonly used in scientific research. It is a white crystalline solid with a melting point of 116-118 °C and a molecular weight of 218.32 g/mol. PETC is a versatile compound with many potential applications in a variety of scientific fields.

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives have been explored for their potential in cancer therapy. One study synthesized and evaluated a family of antiproliferative thiazolidines, including modifications to the phenyl moiety of the thiazolidine ring. These modifications aimed to assess the impact on biological activity, leading to the development of compounds with promising anticancer properties. This suggests that thiazolidine derivatives can be tailored for specific anticancer activities by modifying their chemical structures (Onen-Bayram et al., 2015).

Antibacterial and Antifungal Agents

Thiazolidine compounds have also shown potential as antibacterial and antifungal agents. A study on the design, synthesis, and evaluation of 2-arylimino-3-aryl-thiazolidine-4-ones revealed that some compounds exhibited significant antibiofilm activity against Staphylococcus epidermidis. These findings indicate the potential of thiazolidine derivatives in combating bacterial biofilms and related infections (Pan et al., 2010).

Antioxidant Properties

Research into thiazolidine derivatives has also uncovered their antioxidant properties. A study synthesizing new thiazolidin-4-one derivatives and evaluating their potential antioxidant effects found that certain compounds exhibited high antioxidant activity, comparable to that of ascorbic acid. This highlights the potential of thiazolidine derivatives in oxidative stress-related applications (Apotrosoaei et al., 2014).

ERK1/2 Inhibitors for Cancer Therapy

A series of analogs of thiazolidine diones were synthesized and characterized for their potential as substrate-specific ERK1/2 inhibitors in human leukemia cells. This research points to the role of thiazolidine derivatives in developing new therapeutic agents targeting specific molecular pathways in cancer cells (Li et al., 2009).

properties

IUPAC Name

2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-8(9-5-3-2-4-6-9)11-13-10(7-16-11)12(14)15/h2-6,8,10-11,13H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLKRSWKWLNJDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349622
Record name 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid

CAS RN

83690-82-8
Record name 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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